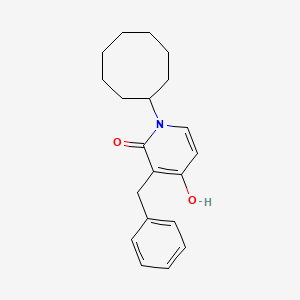

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that has been extensively studied due to its potential biological activity. It has various applications in medicinal chemistry, biochemistry and pharmacology. It is an important component of many natural and synthetic drugs, and has been studied for its effects on various biochemical and physiological processes.

Applications De Recherche Scientifique

Structural and Physical Studies

Research on "3-hydroxy-2-methyl-4(1H)-pyridinones" with various substituents, including studies on their physical and structural properties, has shown that these compounds exhibit interesting characteristics such as hydrogen bonding and potential for forming complex structures. Such studies lay the groundwork for understanding how modifications in the pyridinone structure, like in "3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone", can influence physical properties and intermolecular interactions, important for materials science and pharmaceutical applications (Nelson et al., 1988).

Synthesis and Functionalization

The synthesis and functionalization of pyridinone derivatives are crucial for creating novel compounds with potential applications in drug development and material science. Studies on "4H-Pyrano[3,2-c]pyridines" from "4-Hydroxy-6-methyl-2-pyridone" reveal methods for generating functionalized pyridine derivatives, which can serve as a basis for developing new chemical entities with specific properties (Mekheimer et al., 1997).

Ligand Behavior and Metal Interaction

Pyridinone derivatives exhibit the capability to act as ligands, forming complexes with metal ions. This property is significant for applications in coordination chemistry, where such complexes can be utilized in catalysis, environmental remediation, and as contrast agents in medical imaging. The synthesis and characterization of tetraazamacrocycle derivatives with pyridinone moieties highlight their potential in selectively binding ammonium cations, demonstrating the role of pyridinone derivatives in designing selective receptors (Formica et al., 2003).

Catalysis and Chemical Transformations

Research on pyridine derivatives, including those similar to "3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone", has explored their role in catalyzing chemical transformations. The development of templates based on pyridine for directing meta-C–H activation exemplifies the application of these compounds in facilitating selective chemical reactions, a key aspect in organic synthesis and pharmaceutical manufacturing (Chu et al., 2015).

Photophysical Properties

The photophysical properties of pyridinone derivatives make them candidates for applications in photonic and electronic materials. Studies on lanthanide-based coordination polymers assembled from derivatives of pyridinones reveal their potential in luminescent materials, which can be utilized in lighting, displays, and as sensors (Sivakumar et al., 2011).

Propriétés

IUPAC Name |

3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-19-13-14-21(17-11-7-2-1-3-8-12-17)20(23)18(19)15-16-9-5-4-6-10-16/h4-6,9-10,13-14,17,22H,1-3,7-8,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTOUBQPLURFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=CC(=C(C2=O)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333232 |

Source

|

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone | |

CAS RN |

478247-80-2 |

Source

|

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)

![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2718916.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2718928.png)

![ethyl 4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B2718929.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)